N1-(2-cyanophenyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-isopropyloxalamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanophenyl group and an isopropyloxalamide moiety, which contribute to its distinct chemical behavior.
Mechanism of Action
Target of Action
Compounds like “N1-(2-cyanophenyl)-N2-isopropyloxalamide” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This could inhibit the function of the protein, alter its activity, or cause other changes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of certain functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits a certain enzyme, this could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-isopropyloxalamide typically involves the reaction of 2-cyanophenylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides and nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxamides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-isopropyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)benzimidoyl chloride: Shares the cyanophenyl group but differs in its reactivity and applications.
N-(2-cyanophenyl)benzimidoyl isothiocyanate: Similar in structure but used in different synthetic applications.
N-(2-cyanophenyl)chloromethanimidoyl chloride: Another related compound with distinct chemical properties.
Uniqueness
N1-(2-cyanophenyl)-N2-isopropyloxalamide stands out due to its unique combination of the cyanophenyl and isopropyloxalamide groups, which confer specific chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIUKOSFQJMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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